

Application Notes: High-Throughput Screening Using (Asp)₂-Rhodamine 110

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Compound of Interest

Compound Name: (Asp)₂-Rhodamine 110

Cat. No.: B10783023

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Introduction

(Asp)₂-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly sensitive fluorogenic substrate for executioner caspases, primarily caspase-3 and caspase-7. These caspases are key proteases involved in the execution phase of apoptosis, or programmed cell death.^{[1][2][3]} The activation of caspase-3 and -7 from their zymogen forms is a critical event, leading to the cleavage of numerous cellular proteins and ultimately, the dismantling of the cell.^{[1][2]} Due to its central role, the detection of caspase-3/7 activity is a reliable hallmark of apoptosis. This application note describes the use of **(Asp)₂-Rhodamine 110** for the high-throughput screening (HTS) of compounds that modulate caspase activity, a critical area in drug discovery for cancer, neurodegenerative disorders, and inflammatory diseases.

Principle of the Assay

The assay is based on the enzymatic cleavage of the **(Asp)₂-Rhodamine 110** substrate by active caspases. The substrate itself is essentially non-fluorescent. It consists of two aspartic acid residues linked to the amino groups of a rhodamine 110 (R110) molecule, effectively quenching its fluorescence.^{[4][5]}

The cleavage process occurs in two sequential steps:

- Step 1: An active caspase-3 or -7 enzyme cleaves one of the aspartic acid residues, yielding a mono-aspartic acid-R110 intermediate. This intermediate is weakly fluorescent.
- Step 2: A second enzymatic cleavage removes the remaining aspartic acid residue, releasing the free Rhodamine 110 molecule.[4][6]

Free Rhodamine 110 is a highly fluorescent dye. The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.[7] This "add-mix-measure" format is homogenous and easily adaptable for automated HTS in multiwell plate formats (e.g., 96, 384, or 1536-well plates).[7]

Performance Characteristics

The **(Asp)2-Rhodamine 110** assay offers robust performance for high-throughput screening applications. Key quantitative parameters are summarized below.

Table 1: Spectroscopic and Performance Data for the **(Asp)2-Rhodamine 110** Assay

Parameter	Value	Reference
Substrate	(Asp)2-Rhodamine 110	
Target Enzymes	Caspase-3, Caspase-7	[5]
Excitation Wavelength (max)	~496-498 nm	[4][5][6]
Emission Wavelength (max)	~520-521 nm	[4][5][6]
Assay Format	Homogeneous, Fluorometric, Endpoint or Kinetic	[6][7]
Recommended pH	7.0 - 7.5	[4]
Assay Quality (Z'-factor)	Typically > 0.7	[8][9]

Key Concepts in HTS Assay Quality: The Z'-Factor

A critical metric for evaluating the quality of an HTS assay is the Z'-factor.[8][10] It provides a statistical measure of the separation between the positive and negative control signals, taking into account the data variation within each control group.[8][10][11]

The formula for the Z'-factor is: $Z' = 1 - (3\sigma_p + 3\sigma_n) / |\mu_p - \mu_n|$

Where:

- μ_p and σ_p are the mean and standard deviation of the positive control.
- μ_n and σ_n are the mean and standard deviation of the negative control.

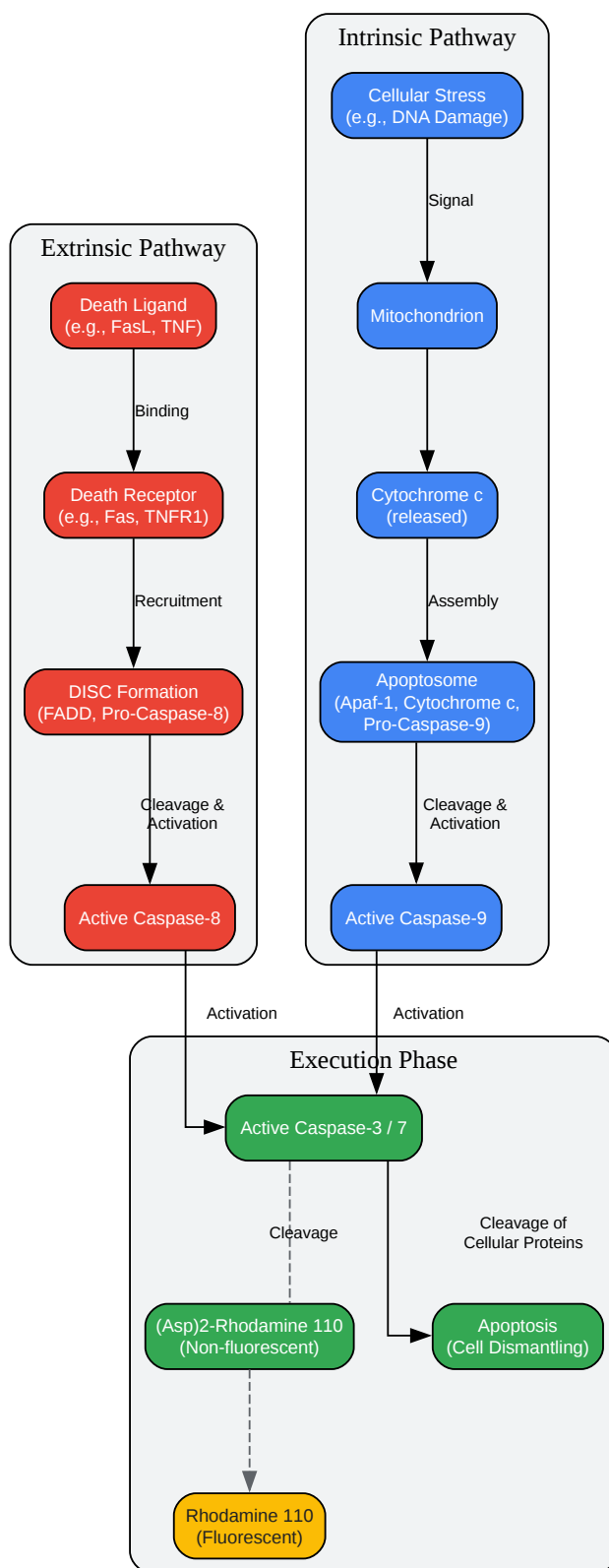
Table 2: Interpretation of Z'-Factor Values

Z'-Factor Value	Assay Classification	Suitability for HTS	Reference
1.0	Ideal Assay (theoretical)	Perfect for HTS	[9][11]
$0.5 \leq Z' < 1.0$	Excellent Assay	Confident screening	[8][9][11]
$0 < Z' < 0.5$	Marginal / Doable Assay	Screening is possible, but may have higher false positive/negative rates	[8][9][11]
$Z' \leq 0$	Unsuitable Assay	Not useful for screening	[9][11]

An assay with a Z'-factor of 0.7 or greater is generally considered robust and reliable for high-throughput screening campaigns.

Apoptotic Signaling Pathway Involving Caspase-3/7

(Asp)2-Rhodamine 110 is a substrate for executioner caspases that are activated by two primary signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3.[1][12][13]



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Caption: The convergence of intrinsic and extrinsic apoptosis pathways on Caspase-3/7.

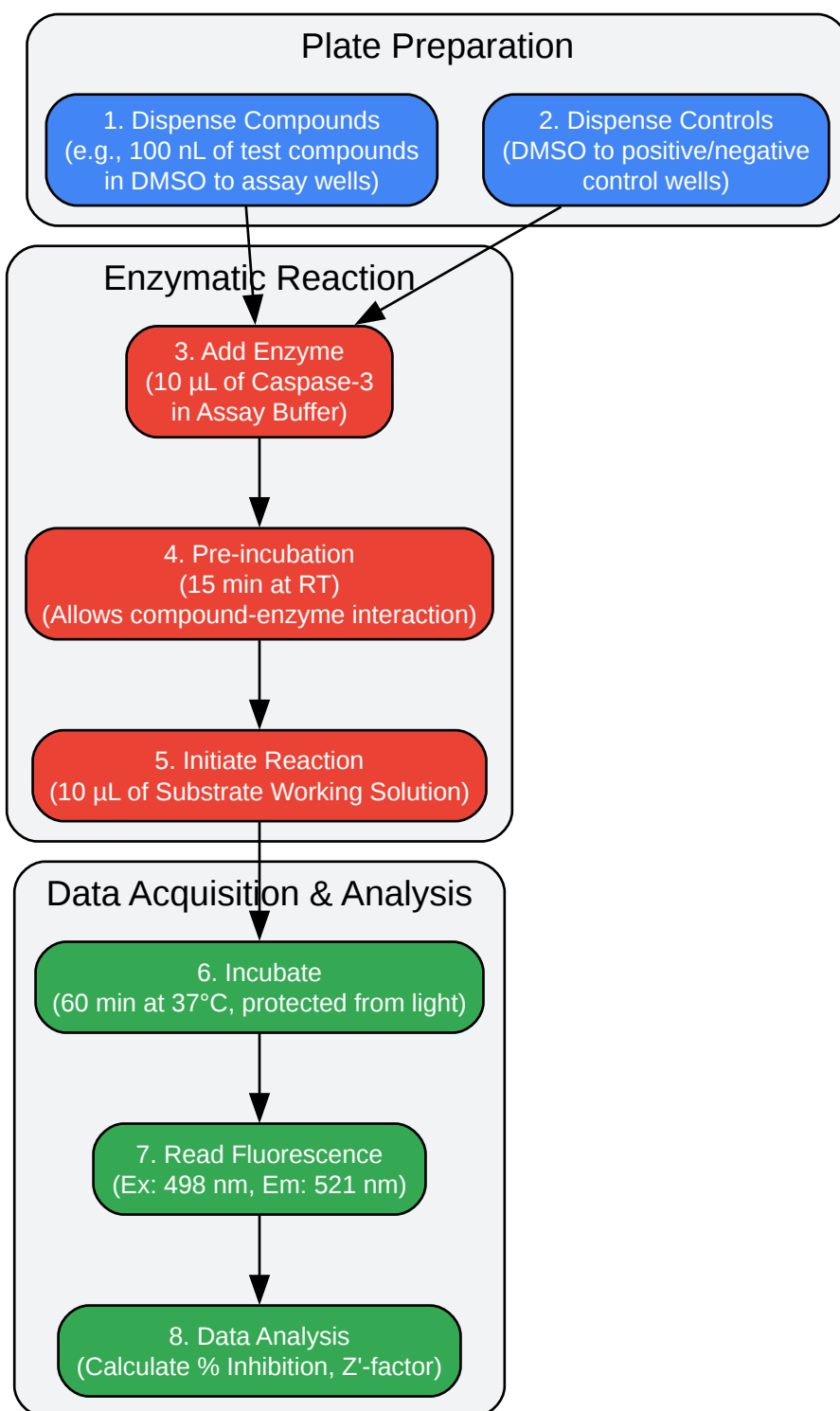
Protocols

Reagent Preparation

- **1X Assay Buffer:** Prepare a buffer suitable for caspase activity (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4). Just before use, add DTT to a final concentration of 10 mM.
- **(Asp)2-Rhodamine 110 Substrate Stock (10 mM):** Dissolve the substrate in DMSO. Store protected from light at -20°C.
- **Substrate Working Solution (50 µM):** Dilute the 10 mM stock solution 1:200 in 1X Assay Buffer. Prepare this solution fresh for each experiment.
- **Cell Lysis Buffer:** 1X Assay Buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).
- **Positive Control:** Recombinant active Caspase-3 or cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
- **Negative Control:** Assay buffer or lysate from untreated cells. For inhibitor screening, this would be the enzyme reaction without the test compound.
- **Inhibitor Control (Optional):** A known caspase-3 inhibitor like Ac-DEVD-CHO can be used to confirm signal specificity.[\[6\]](#)

High-Throughput Screening Workflow for Caspase-3 Inhibitors

The following protocol is designed for a 384-well plate format. Volumes should be adjusted proportionally for other plate types (e.g., for a 96-well plate, multiply all volumes by 4).[\[7\]](#)[\[14\]](#)



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Caption: A typical HTS workflow for identifying caspase-3 inhibitors.

Detailed Protocol for Cell-Based Caspase-3/7 Activity Assay (384-well format)

This protocol is for measuring caspase activity in cells cultured in multiwell plates.

Table 3: Protocol for Cell-Based Caspase-3/7 Assay

Step	Procedure	Details and Notes
1. Cell Culture & Treatment	Plate cells (e.g., 5,000-10,000 cells/well in 20 μ L) and culture overnight. Treat cells with test compounds or apoptosis inducers for the desired time.	Include wells for positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
2. Reagent Equilibration	Thaw all required reagents and allow them to equilibrate to room temperature.	Ensure the Substrate Working Solution is prepared fresh and protected from light.
3. Assay Initiation	Add 20 μ L of a 2X Assay/Lysis Buffer containing 50 μ M (Asp)2-Rhodamine 110 substrate to each well.	This single addition lyses the cells and delivers the substrate. The final substrate concentration will be 25 μ M.
4. Incubation	Mix briefly on a plate shaker (300-500 rpm for 30 seconds). Incubate the plate for 1-2 hours at 37°C, protected from light.	Incubation time can be optimized based on cell type and treatment. Kinetic reads can also be performed.
5. Fluorescence Measurement	Read the plate using a fluorescence plate reader.	Use excitation wavelength of ~498 nm and emission wavelength of ~521 nm.
6. Data Analysis	1. Subtract the average fluorescence of blank wells (media only). 2. Calculate the fold-change in fluorescence relative to the negative control. 3. For inhibitor screens, calculate percent inhibition. 4. Calculate the Z'-factor using positive and negative controls to validate assay quality.	Percent Inhibition = $[1 - (\text{Signal_compound} - \text{Signal_neg}) / (\text{Signal_pos} - \text{Signal_neg})] * 100$

Conclusion

The **(Asp)2-Rhodamine 110** assay provides a sensitive, robust, and cost-effective method for measuring caspase-3/7 activity in a high-throughput format. Its simple "add-mix-measure" protocol and excellent statistical performance (high Z'-factor) make it an ideal choice for primary screening and lead optimization campaigns in drug discovery programs targeting the apoptotic pathway.

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